[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
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Overview
Description
“[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine” is a chemical compound with the IUPAC name [1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanamine. It has a molecular formula of C13H19FN2 and a molecular weight of 222.3 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound1.
Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure of this compound1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available1.
Scientific Research Applications
Radiochemistry and Neurology Research
- 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP), a structural analog of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine, was synthesized and evaluated for in vivo studies of acetylcholinesterase, indicating its potential utility in neurological research (Lee et al., 2000).
- Synthesis of fluoromethylbenzyl piperidine derivatives, also structurally related, for potential use in in vivo mapping of acetylcholinesterase was investigated, emphasizing the molecule's relevance in neuroimaging and neurological disorder research (Choe et al., 2000).
Corrosion Inhibition
Pharmacokinetics and Drug Design
Molecular Dynamics and Quantum Chemistry
Safety And Hazards
Future Directions
Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound1.
properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRYEROXGGYCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine |
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